molecular formula C8H10O B8488127 7-Methoxycycloheptatriene CAS No. 1714-38-1

7-Methoxycycloheptatriene

Cat. No.: B8488127
CAS No.: 1714-38-1
M. Wt: 122.16 g/mol
InChI Key: RUJLQZXBIZHGNF-UHFFFAOYSA-N
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Description

7-Methoxycycloheptatriene is a useful research compound. Its molecular formula is C8H10O and its molecular weight is 122.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

1714-38-1

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

7-methoxycyclohepta-1,3,5-triene

InChI

InChI=1S/C8H10O/c1-9-8-6-4-2-3-5-7-8/h2-8H,1H3

InChI Key

RUJLQZXBIZHGNF-UHFFFAOYSA-N

Canonical SMILES

COC1C=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-methoxy-1,3,5-cycloheptatriene can be produced from cycloheptatrienyl tetrafluoroborate (I) as described in Conrow K 1963 Organic Synthesis 43, 101. The reaction of (I) with methanol and sodium bicarbonate in water gives 7-methoxy-1,3,5-cycloheptatriene (II), (reference Conrow K1961, J. Am. Chem. Soc. 83,2342). The 1-methoxy-1,3,5-cycloheptriene can be made by the thermal isomerisation of (II) by heating at 150° for 2.5 hours in nitrogen atmosphere in the presence of antioxidants and absence of water, as described by T. NOZOE and K., Takahashi, Bull Chem. Soc. Japan, 38, 665, 1965. Pratt, J. T. Reaction of Cycloheptatriene, PHD Thesis, University of Washington, Seattle, Wash. 1964.
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Synthesis routes and methods II

Procedure details

An improved multi-step process for synthesizing the liquid irritant 1-methoxycycloheptatriene through the steps of reacting cycloheptatrienyl tetrafluoroborate in aqueous solution with methanol and sodium bicarbonate to produce 7-methoxycycloheptatriene, thermally isomerizing the 7-methoxycycloheptatriene to 3-methoxycycloheptatriene by heating at 150° C. for 2 hours and isomerizing the 3-methoxycycloheptatriene to 1-methoxycycloheptatriene by acid, catalyzed rearrangement employing methanolic hydrogen chloride followed by neutralization with sodium bicarbonate, filtration and fractional distillation to give the final product the improvement comprising the step of utilizing a polymerization/condensation inhibitor to increase the overall yield and purity of the 1-methoxycycloheptatriene product. The overall yield and purity of the product can further be increased through the step of conducting the thermal isomerization of 7-methoxy to 3- and 1-methoxycycloheptatriene at 180° C. under reduced pressure, e.g., by heating in a sealed reactor.
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Synthesis routes and methods III

Procedure details

reacting an aqueous solution of cycloheptatrienyl tetrafluoroborate with methanol and sodium bicarbonate to produce 7-methoxycycloheptatriene;
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